molecular formula C11H19NO6 B2949696 Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate CAS No. 2089257-27-0

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate

Cat. No.: B2949696
CAS No.: 2089257-27-0
M. Wt: 261.274
InChI Key: KCEHRKLZEXDMQW-UHFFFAOYSA-N
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Description

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate is a compound that combines the properties of oxalic acid and azetidine derivatives. Oxalic acid is a simple dicarboxylic acid, while azetidine is a four-membered nitrogen-containing heterocycle. The combination of these two components results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of tert-butyl 2-(azetidin-3-yl)acetate with oxalic acid. One common method involves the use of the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted azetidine derivatives.

Scientific Research Applications

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

    Oxetan-3-ylidene acetate: A related compound with an oxetane ring instead of an azetidine ring.

Uniqueness

Oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate is unique due to the combination of oxalic acid and azetidine moieties, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-(azetidin-3-yl)acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)4-7-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHRKLZEXDMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-27-0
Record name oxalic acid; tert-butyl 2-(azetidin-3-yl)acetate
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